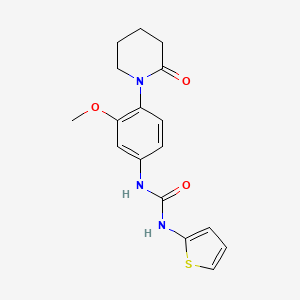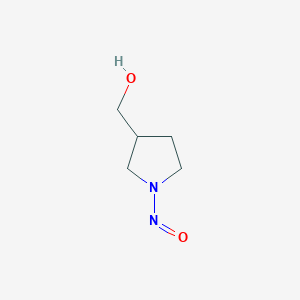![molecular formula C23H19BrN2O4 B2457325 [(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester CAS No. 313268-03-0](/img/structure/B2457325.png)
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester, also known as BBMBCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically distinct fragments using a palladium catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. The success of SM coupling lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents .
Applications:
- Total Synthesis : SM coupling plays a crucial role in total synthesis, exemplified by the total synthesis of natural products like fostriecin .
Benzyl-Protected Isoquinolines/Isoquinolones
A recent method involves ruthenium(II)-catalyzed oxidative annulation of benzyl/benzoyl isocyanates with diaryl alkynes. This process leads to highly substituted isoquinolines and isoquinolones. The reaction occurs at 120 °C with Cs2CO3 as a base and Cu(OTf)2 as an oxidant .
Carbamate Synthesis
Methyl carbamate serves as an economical carbamoyl donor in tin-catalyzed transcarbamoylation. This method allows for the preparation of carbamate-tethered compounds, including terpene glycoconjugates .
Radical Reactions and Protodeboronation
Protodeboronation reactions using boron reagents have been explored. For instance, less nucleophilic boron ate complexes prevent aryl addition to lactam moieties, leading to indolizidine derivatives .
Eigenschaften
IUPAC Name |
benzyl N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-18-11-12-20(19(13-18)22(28)17-9-5-2-6-10-17)26-21(27)14-25-23(29)30-15-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZBBLJXCYMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

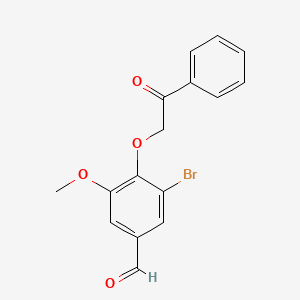
![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)
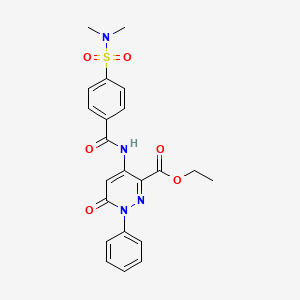
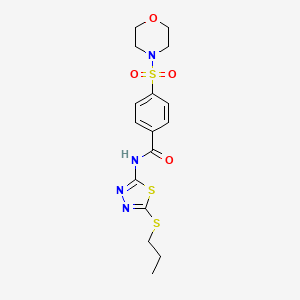
![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)
![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)

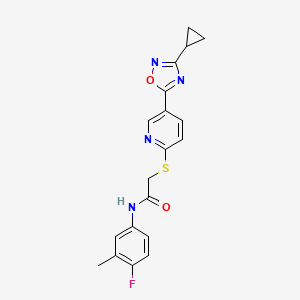
![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)
